molecular formula C10H8N4O B2817881 N-(pyridin-2-yl)pyrimidine-2-carboxamide CAS No. 1251547-37-1

N-(pyridin-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2817881
CAS No.: 1251547-37-1
M. Wt: 200.201
InChI Key: OKPBBFRPRZJNNT-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)pyrimidine-2-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a privileged structure in pharmacology, linked to a pyridine ring via a carboxamide group. The N-(pyridin-2-yl)amide moiety is a recognized pharmacophore present in molecules with substantial therapeutic potential . Researchers utilize this core structure to develop novel bioactive compounds. Its applications are primarily explored in two key areas: oncology and the treatment of fibrotic diseases. In cancer research, closely related N-multi-substituted pyridine-2-aminopyrimidine derivatives have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1), a promising target for anticancer therapy . These inhibitors can induce tumor cell apoptosis and suppress proliferation, providing a valuable tool for investigating new anticancer agents . In antifibrotic research, pyrimidine–pyridine hybrids have demonstrated excellent activity against immortalized rat hepatic stellate cells (HSC-T6), which are central to collagen synthesis in liver fibrosis . Such compounds effectively inhibit the expression of collagen and hydroxyproline in vitro, indicating their potential as leads for novel anti-fibrotic drugs . The synthesis of N-(pyridin-2-yl)amide derivatives can be achieved through metal-free methods involving α-bromoketones and 2-aminopyridine, promoted by iodine and tert-butyl hydroperoxide (TBHP) . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-2-ylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c15-10(9-12-6-3-7-13-9)14-8-4-1-2-5-11-8/h1-7H,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPBBFRPRZJNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Advanced Analysis Techniques for N Pyridin 2 Yl Pyrimidine 2 Carboxamide Derivatives

Spectroscopic Analysis for Compound Identification and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of these molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In related structures, such as 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, the proton signals for the pyridine (B92270) and pyrimidine rings typically appear in the aromatic region of the ¹H NMR spectrum, generally between 7.0 and 9.5 ppm. nih.govmdpi.com For instance, in the spectrum of ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate, the pyrimidine protons are observed as a singlet at 9.39 ppm, while the pyridine protons appear as multiplets between 8.50 and 9.26 ppm. nih.gov The amide proton (N-H) typically presents as a triplet, as seen at 9.45 ppm for the same compound. nih.gov

¹³C NMR data complements the proton analysis, with carbonyl carbons appearing significantly downfield. For example, in various 6-(5-(benzylcarbamoyl)pyrimidin-2-yl)nicotinic acid derivatives, the amide carbonyl carbon resonates around 163 ppm, while the carbons of the pyridine and pyrimidine rings are found between 123 and 166 ppm. nih.gov Furthermore, advanced techniques like ¹⁵N NMR have been used to unambiguously establish the coordination mode of related ligands, such as 2-(2′-pyridyl)pyrimidine-4-carboxylic acid, in metal complexes by observing the chemical shifts of the nitrogen atoms upon binding. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Related Pyridine-Pyrimidine Carboxamide Derivative Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate in DMSO-d₆ nih.gov

Assignment ¹H NMR (ppm) Assignment ¹³C NMR (ppm)
Amide N-H9.45 (t)Amide C=O163.36
Pyrimidine C-H9.39 (s)Ester C=O164.37
Pyridine C-H9.26 (dd)Pyridine/Pyrimidine C123.80 - 157.04
Pyridine C-H8.59 (dd)Benzyl C127.39 - 137.98
Pyridine C-H8.50 (dd)CH₂42.48
Benzyl C-H7.27 (d)CH₃ (benzyl)20.60
Benzyl C-H7.16 (d)CH₂ (ester)61.35
CH₂ (benzyl)4.51 (d)CH₃ (ester)14.03
CH₂ (ester)4.40 (q)
CH₃ (benzyl)2.28 (s)
CH₃ (ester)1.37 (t)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of N-(pyridin-2-yl)pyrimidine-2-carboxamide derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in formula determination. mdpi.com

The fragmentation patterns observed under electron impact (EI) or electrospray ionization (ESI) conditions offer valuable structural information. For various 2-(pyridin-2-yl) pyrimidine derivatives, ESI mass spectra typically show a prominent protonated molecular ion peak [M+H]⁺. nih.gov For example, ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate shows its [M+H]⁺ peak at m/z 369.32. nih.gov The fragmentation of related pyrimidine structures often involves the loss of functional groups attached to the core rings. iosrjournals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The carboxamide group is of particular interest. In related N-substituted pyridine-2-carboxamide structures, the C=O stretching vibration (Amide I band) is typically observed as a strong band in the region of 1639–1680 cm⁻¹. ias.ac.in The N-H stretching vibration of the amide is found in the range of 3200–3400 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds of the pyridine and pyrimidine rings are usually located in the 1400–1600 cm⁻¹ region. mdpi.com For instance, in zinc(II) complexes with N-(furan-2-ylmethyl)-2-pyridinecarboxamide, the C=O stretching band appears at 1639 cm⁻¹. ias.ac.in

X-ray Crystallographic Analysis of Related Pyridine/Pyrimidine Carboxamide Structures

X-ray crystallography provides definitive proof of structure by mapping the precise arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular conformation and intermolecular interactions.

Crystal Structure Determination Methodologies

The determination of crystal structures for pyridine/pyrimidine carboxamide derivatives typically involves single-crystal X-ray diffraction. nih.govresearchgate.net The process begins with growing suitable single crystals of the compound. Data is then collected at a specific temperature, often low temperatures like 153 K, using a diffractometer equipped with a radiation source such as Mo Kα. nih.govnih.govnih.gov

Analysis of Intramolecular Torsion and Dihedral Angles

The conformation of these molecules is defined by the torsion and dihedral angles between the constituent rings and the amide linker. These angles are sensitive to steric and electronic effects of substituents as well as crystal packing forces.

In the crystal structure of pyrimidine-2-carboxamide (B1283407), the amide group is twisted with respect to the aromatic ring by a dihedral angle of 24.9 (1)°. nih.gov For more complex structures like N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the dihedral angle between the pyrazine (B50134) and pyridine rings is 61.34 (6)°. nih.govnih.gov In a series of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives, the dihedral angle between the two pyridine rings was found to be nearly planar at 5.2 (2)° in one case, but increased to 29.73 (11)° upon the introduction of fluorine substituents, demonstrating the significant impact of substitution on the molecular conformation. nih.gov This conformational flexibility is a key feature of pyridine carboxamide structures. researchgate.net

Table 2: Selected Dihedral Angles from Crystal Structures of Related Carboxamide Compounds

Compound Rings/Groups Measured Dihedral Angle (°) Reference
Pyrimidine-2-carboxamideAmide group vs. Pyrimidine ring24.9 (1) nih.gov
N-(pyridin-2-carbonyl)pyridine-2-carboxamidePyridine ring vs. Pyridine ring5.2 (2) nih.gov
3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamidePyridine ring vs. Pyridine ring29.73 (11) nih.gov
N-(Pyridin-2-ylmethyl)pyrazine-2-carboxamidePyrazine ring vs. Pyridine ring61.34 (6) nih.govnih.gov

Elucidation of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are primary drivers in the crystal engineering of this compound derivatives, directing molecular assembly into predictable supramolecular structures. The presence of multiple hydrogen bond donors (amide N-H) and acceptors (pyrimidine nitrogens, pyridine nitrogen, and carbonyl oxygen) allows for the formation of diverse and robust networks.

In related carboxamide structures, N—H⋯O and N—H⋯N hydrogen bonds are prevalent. For instance, in the crystal structure of pyrimidine-2-carboxamide, molecules are linked by a centrosymmetric pair of N—H⋯O hydrogen bonds. nih.gov An additional N—H⋯O interaction between adjacent molecules results in the formation of a helical chain motif. nih.gov Similarly, in derivatives like N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules can be linked by N—H⋯N hydrogen bonds, forming inversion dimers characterized by an R²₂(10) ring motif. nih.govnih.govpsu.edu These dimers can be further connected into sheets through C—H⋯O hydrogen bonds. nih.govnih.gov

The formation of specific, robust synthons is a key feature. In aminopyrimidine derivatives, the R²₂(8) motif is a recurring and stable pattern, arising from self-complementary pairing through a pair of N—H⋯O or N—H⋯N hydrogen bonds. researchgate.netnih.gov This motif mimics the base pairing observed in nucleobases. nih.gov The interplay between different donors and acceptors can lead to more complex structures. For example, in some systems, N-H groups form hydrogen bonds with pyrazine nitrogen atoms and C-H groups interact with carbonyl oxygen atoms, creating extensive three-dimensional networks. nih.govpsu.edu

The geometry of these interactions is critical for the stability of the resulting network. The table below summarizes typical hydrogen bonding parameters observed in related crystal structures.

Donor (D) — H···Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Compound Type / MotifRef
N—H···N0.882.112.963164N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide / Inversion Dimer researchgate.net
N—H···O0.942.062.994172Pyrimidine-2-carboxamide nih.gov
N—H···O0.962.042.986167Pyrimidine-2-carboxamide / Helical Chain nih.gov
C—H···O0.952.433.361168N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide researchgate.net
C—H···N0.932.473.315151N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide nih.gov

Analysis of Intermolecular π-Stacking Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine and pyrimidine rings play a significant role in the crystal packing of these compounds. These interactions contribute to the stabilization of the crystal lattice by maximizing van der Waals forces. The nature of these interactions can range from weak to significant, depending on the geometry of the molecular arrangement.

In the crystal structure of pyrimidine-2-carboxamide, π–π stacking is observed between parallel, partially overlapped pyrimidine rings, with a face-to-face separation of 3.439 (6) Å. nih.gov For derivatives such as N-(4-nitrophenyl)pyridine-2-carboxamide, π-stacked molecules form close-packed layers with alternating interplanar separations of 3.439 (1) and 3.476 (1) Å. nih.govdocumentsdelivered.com

The geometry of these interactions is often parallel-slipped or offset face-to-face. In N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, parallel slipped π–π interactions occur between inversion-related pyridine rings with an inter-centroid distance of 3.6395 (17) Å. nih.govnih.govpsu.edu Interactions can also be observed between different aromatic rings within the structure; for example, π-π interactions involving neighboring pyrazine rings have been noted with an inter-centroid distance of 3.711 (15) Å. nih.govnih.govpsu.edu

However, not all derivatives exhibit strong stacking. In N-(pyridine-2-carbonyl)pyridine-2-carboxamide, only weak π–π interactions are present, with centroid–centroid distances ranging from 4.969 (2) to 5.497 (2) Å, indicating minimal direct stacking. nih.gov This highlights how subtle changes in molecular structure, such as the introduction of substituents, can significantly alter the packing and the nature of the π-interactions.

The following table details parameters for π-stacking interactions found in related structures.

Interacting RingsCentroid-Centroid Distance (Å)Interplanar Separation (Å)Interaction TypeCompoundRef
Pyrimidine-Pyrimidine-3.439 (6)Parallel, partially overlappedPyrimidine-2-carboxamide nih.gov
Pyridine-Pyridine3.6395 (17)3.4164Parallel slippedN-(pyridin-2-ylmethyl)pyrazine-2-carboxamide nih.govpsu.edu
Pyrazine-Pyrazine3.711 (15)--N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide nih.govnih.govpsu.edu
Pyridine-Pyridine-3.439 (1) / 3.476 (1)Alternating inversion pairsN-(4-nitrophenyl)pyridine-2-carboxamide nih.govdocumentsdelivered.com
Pyridine-2,5-dicarboxylate3.4747 (7)--Zinc(II) complex researchgate.net
Pyridine-2,5-dicarboxylate3.7081 (7)--Zinc(II) complex researchgate.net

Identification of Specific Crystal Packing Motifs

A common packing arrangement involves the formation of layers or sheets. In N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, hydrogen-bonded dimers first assemble into sheets, which are then linked by further C-H···N hydrogen bonds to form a three-dimensional structure. nih.govnih.gov In a related derivative, hydrogen bonds create chains that are subsequently linked by C-H···O bonds into sheets parallel to the (100) plane. nih.govnih.gov These sheets are then connected through π-π stacking interactions, resulting in a complete 3D architecture. nih.govnih.gov

In other cases, such as with certain N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives, the packing can be described as double layers of parallel molecules that alternate with perpendicularly oriented double layers. nih.gov The introduction of substituents like fluorine can dramatically alter this arrangement, leading to longitudinal, tubular packing where aromatic rings face each other. nih.govnih.gov More complex motifs, such as the herring-like pattern, have also been observed in the crystal lattices of related dicarboxamide derivatives. mdpi.com

The final crystal structure is a delicate balance of these competing and cooperating non-covalent forces. The analysis of these packing motifs is essential for understanding how molecular-level information is translated into macroscopic material properties. The specific arrangement, whether it be layered, herringbone, or tubular, is a direct consequence of the hierarchy of intermolecular interactions. nih.govmdpi.com

Mechanistic Investigations of N Pyridin 2 Yl Pyrimidine 2 Carboxamide Derivatives Biological Activity

Molecular Target Identification and Engagement

Derivatives of the N-(pyridin-2-yl)pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell cycle progression and transcription. wipo.intmdpi.com The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the target kinase. nih.govmdpi.com

Structural studies reveal that the pyrimidine (B1678525) ring system is a key feature for ATP mimetic kinase inhibitors. nih.gov Specifically, the nitrogen atoms at the N1 and N3 positions of the pyrimidine ring are often predicted to form critical hydrogen bonds with residues in the hinge region of the kinase, such as a conserved valine residue. nih.gov This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Cyclin-Dependent Kinases (CDKs): A significant focus of research has been on the inhibition of cyclin-dependent kinases (CDKs), which are promising therapeutic targets in oncology. wipo.intmdpi.com

CDK6 and CDK9 Inhibition: A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as potent dual inhibitors of CDK6 and CDK9. wipo.intmdpi.com The lead compound from this series, compound 66 , was found to bind directly to CDK6 and CDK9. This binding event suppresses their downstream signaling pathways, leading to an inhibition of cell proliferation by blocking cell cycle progression and inducing apoptosis. wipo.intmdpi.com These derivatives were developed to have balancing potency against both CDK6 and CDK9 while maintaining good selectivity over other kinases like CDK2. wipo.int

CDK4 and CDK6 Inhibition: In a different series, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4 and CDK6. nih.gov The lead compound, 83 , demonstrated remarkable selectivity and oral bioavailability. nih.gov Inhibition of CDK4/6 by these compounds results in the accumulation of cells in the G1 phase of the cell cycle. nih.gov

CDK2 and CDK9 Inhibition: N2,N4-disubstituted pyrimidine-2,4-diamine derivatives have been explored as dual inhibitors of CDK2 and CDK9. researchgate.net The most potent compounds identified, 3g for CDK2 and 3c for CDK9, exhibited IC50 values in the nanomolar range. researchgate.net Mechanistically, these compounds were shown to induce cell cycle arrest in the G2/M phase. researchgate.net

Other Kinases: The versatility of the pyridine-carboxamide scaffold extends to other kinase families. A series of pyridine-2-carboxamide analogues were reported as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive immunotherapy target. nih.gov Compound 19 from this series showed excellent kinase selectivity and robust efficacy in preclinical cancer models when used in combination with anti-PD-1 therapy. nih.gov

Compound Name/SeriesTarget Kinase(s)IC50 / KiMechanism of Action
Compound 66 CDK6 / CDK9CDK6: 12 nM / CDK9: 20 nMDirect binding, suppression of downstream signaling, cell cycle arrest, apoptosis. wipo.int
Compound 78 CDK4 / CDK6CDK4: 1 nM (Ki) / CDK6: 34 nM (Ki)G1 phase cell cycle arrest. nih.gov
Compound 83 CDK4 / CDK6Not specified, noted for high potencySelective inhibition of CDK4/6. nih.gov
Compound 3g CDK283 nMG2/M phase cell cycle arrest. researchgate.net
Compound 3c CDK965 nMG2/M phase cell cycle arrest. researchgate.net
Compound 19 HPK1Not specified, noted for high potencyInhibition of HPK1 enzymatic activity. nih.gov

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators including the endocannabinoid anandamide. wipo.intresearchgate.net While direct studies on N-(pyridin-2-yl)pyrimidine-2-carboxamide are limited, extensive structure-activity relationship (SAR) investigations on the closely related pyrimidine-4-carboxamide (B1289416) scaffold have provided significant mechanistic insights into NAPE-PLD inhibition. wipo.intresearchgate.net

NAPE-PLD is a membrane-associated zinc enzyme, and its molecular architecture features a diatomic zinc center within the active site, which is a key target for pharmacological modulation. mdpi.comnih.gov The development of a potent and selective NAPE-PLD inhibitor, LEI-401 , from a pyrimidine-4-carboxamide library, has elucidated important structural requirements for inhibition. wipo.intresearchgate.net

The SAR studies revealed several key mechanistic features:

R1 Amide Group: Modifications to the amide group attached to the pyrimidine-4-carboxamide core suggested that this part of the molecule may bind within a shallow lipophilic pocket of the enzyme. researchgate.net

R2 Substituent: Conformational restriction of a flexible N-methylphenethylamine group at the 2-position of the pyrimidine ring by replacing it with a more rigid (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory potency. This highlights the importance of a specific conformation for optimal binding. wipo.int

R3 Substituent: Exchanging a morpholine (B109124) group at the 6-position of the pyrimidine ring for an (S)-3-hydroxypyrrolidine moiety increased activity tenfold. This substitution also advantageously reduced the compound's lipophilicity. wipo.int

Further insights come from studies of other inhibitors containing a pyridine (B92270) ring. The inhibitory potency of certain quinazoline (B50416) sulfonamide derivatives against NAPE-PLD was found to be dependent on the position of the nitrogen atom in a terminal pyridyl ring. mdpi.com This suggests that the pyridyl nitrogen interacts with a specific recognition site within the NAPE-PLD enzyme, likely through hydrogen bonding or other polar interactions. mdpi.com The reversible, uncompetitive inhibition kinetics observed with some of these compounds indicate that they bind to the enzyme-substrate complex. mdpi.com

Compound NameScaffoldIC50Key Mechanistic Finding
LEI-401 Pyrimidine-4-carboxamide72 nMPotent and selective inhibitor; SAR guided by modifications at three positions on the pyrimidine ring. wipo.intresearchgate.net
ARN19874 Quinazoline sulfonamide~34 µMReversible, uncompetitive inhibitor; potency is dependent on the position of the nitrogen in the terminal pyridyl ring. mdpi.com

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential cysteine protease required for viral replication and transcription, making it a prime target for antiviral drug development. nih.govmdpi.com The enzyme functions as a homodimer and its active site features a catalytic dyad composed of Cysteine-145 and Histidine-41. researchgate.net Small molecule inhibitors, including those based on the pyrimidine scaffold, typically act by binding non-covalently to the active site, preventing the protease from processing viral polyproteins.

Structural and molecular modeling studies have provided detailed insights into the inhibition mechanism. A critical interaction for some inhibitors involves the S1 pocket of the Mpro active site. X-ray crystallography of Mpro in complex with calpain inhibitor XII , a compound containing a pyridine moiety, revealed an unexpected binding mode where the P1' pyridine ring inserts into the S1 pocket. This binding is stabilized by a crucial hydrogen bond formed between the pyridine nitrogen and the backbone N-H of Histidine-163. The functional importance of this interaction was confirmed when replacing the pyridine ring with a benzene (B151609) ring completely abolished inhibitory activity, demonstrating that the hydrogen bond is essential for binding and inhibition.

Building on this principle, derivatives incorporating the pyridopyrimidine scaffold have been developed as potent Mpro inhibitors. A series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines featuring terminal carboxamide fragments were designed to target the Mpro active site. researchgate.net Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown promising antiviral activity against SARS-CoV-2, with molecular docking studies confirming their interaction with the Mpro active site. researchgate.net These compounds are believed to act as competitive inhibitors. researchgate.net

Interestingly, a quantitative structure-activity relationship (QSAR) analysis suggested that while a pyridine nucleus generally has a positive contribution to Mpro inhibition, a pyrimidine nucleus might exhibit a negative contribution. This underscores the nuanced structural requirements for optimal interaction with the protease active site.

Compound/SeriesScaffoldIC50Key Mechanistic Finding
Calpain Inhibitor XII Peptidomimetic with pyridine> 20 µMBinds with pyridine ring in the S1 pocket, forming a critical hydrogen bond with His163.
Pyrido[2,3-d]pyrimidines (e.g., 7c, 7d, 7e) Pyrido[2,3-d]pyrimidine1.84 - 2.11 µMIn silico docking confirms binding to the Mpro active site. researchgate.net
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidineNot specifiedDesigned as competitive inhibitors targeting the Mpro active site. researchgate.net

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.com It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts mitochondrial respiration and is the mode of action for a major class of fungicides known as SDHIs. mdpi.comresearchgate.net

While direct studies of this compound as an SDH inhibitor are not prominent in the literature, research into related chemical structures indicates that the core motifs are relevant for targeting this enzyme. The pyridine carboxamide scaffold, in particular, has been successfully utilized in the design of novel fungicides that act via SDH inhibition. researchgate.net

A study of novel pyridine carboxamide derivatives identified compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) as a potent inhibitor of SDH from the fungus Botrytis cinerea. researchgate.net The inhibitory activity of compound 3f was found to be equivalent to that of the commercial SDHI fungicide thifluzamide. researchgate.net Molecular docking simulations provided a mechanistic hypothesis for this activity, suggesting that compound 3f binds effectively within the ubiquinone-binding (Qp) site of the SDH enzyme complex. The model indicates that the compound is anchored through stable hydrogen bonds and hydrophobic interactions with key residues in the active site. researchgate.net This work demonstrates that the pyridine carboxamide structure serves as a valid pharmacophore for the development of SDH inhibitors.

Compound NameScaffoldTargetIC50Key Mechanistic Finding
Compound 3f Pyridine carboxamideB. cinerea SDH5.6 mg/L (17.3 µM)Binds to the active site of SDH via hydrogen bonds and hydrophobic interactions. researchgate.net

The Retinoid X Receptor Alpha (RXRα) is a nuclear receptor that plays a central role in regulating gene expression by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). wipo.int RXRα antagonists are compounds that bind to the receptor but fail to induce the conformational changes necessary for transcriptional activation, thereby blocking the activity of RXRα agonists or the constitutive activity of the receptor complex.

Derivatives containing the pyrimidine scaffold have been successfully designed as potent and selective RXRα antagonists. One series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives was specifically developed to explore this activity. researchgate.net Within this series, compound 6A emerged as a potent RXRα antagonist with a half-maximal effective concentration (EC50) of 1.68 µM. researchgate.net

Structure-activity relationship (SAR) studies of these compounds provided key mechanistic insights:

The position of substituents on an attached pyridyl ring was critical for activity. Derivatives with a 4-pyridyl group at the R1 position of the pyrimidine ring consistently showed stronger antiproliferative activity and antagonist potency compared to those with 2-pyridyl or 3-pyridyl substitutions. researchgate.net

The nature of the linker and terminal group also influenced activity, with thiourea (B124793) derivatives showing a similar SAR trend to their urea (B33335) counterparts. researchgate.net

Another distinct series, 2-(arylamino)pyrimidine-5-carboxylic acids, was also designed as novel RXR antagonists. nih.gov Compounds from this class, such as 6a and 6b , demonstrated a specific mechanism of action. They did not directly affect the activity of an RAR agonist but specifically inhibited the synergistic transcriptional activity induced by an RXR agonist within the context of an RXR-RAR heterodimer. nih.gov This indicates that these compounds act as selective antagonists at the RXR binding site of the heterodimeric complex. nih.gov

Compound Name/SeriesScaffoldActivityEC50 / IC50Key Mechanistic Finding
Compound 6A (Pyrimidin-2-ylamino)benzoyl)-based carbothioamideRXRα Antagonist1.68 µM (EC50)SAR showed that a 4-pyridyl substitution on the pyrimidine ring was optimal for activity. researchgate.net
Compound 6a/6b 2-(Arylamino)pyrimidine-5-carboxylic acidRXR AntagonistNot specifiedSelectively antagonizes the RXR site of RXR-RAR heterodimers, inhibiting agonist synergy. nih.gov

The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint pathway that cancer cells exploit to evade immune destruction. mdpi.commdpi.com Small-molecule inhibitors that disrupt this protein-protein interaction can restore anti-tumor immunity. The primary mechanism for many of these small-molecule inhibitors is not to block the PD-1 receptor directly, but rather to bind to PD-L1 and induce its dimerization. nih.gov This dimerization sequesters PD-L1, preventing it from engaging with PD-1 and thereby releasing the "brake" on T-cell activation. nih.gov

Derivatives containing both pyrimidine and pyridine rings have been central to the development of potent PD-1/PD-L1 interaction modulators. The initial discovery of small molecules by Bristol-Myers Squibb (BMS) with a substituted biphenyl (B1667301) core that could inhibit the PD-1/PD-L1 interaction paved the way for further optimization. nih.gov Crystal structures revealed that these compounds bind to the PD-L1 dimer interface, inducing and stabilizing the PD-L1 homodimer. mdpi.com

Subsequent research led to the development of 2-methyl-(1,1′-biphenyl)-pyrimidine conjugates. nih.gov Compound 25a from this series demonstrated potent inhibitory activity in a homogeneous time-resolved fluorescence (HTRF) assay with an IC50 value of 1.8 nM. Mechanistically, this compound was shown to effectively block the PD-1/PD-L1 interaction and restore the function of T-cells, as measured by interferon-γ (IFN-γ) secretion in a co-culture assay. nih.gov

The structure-activity relationship (SAR) for these compounds is well-defined:

The 2-methyl group on the pyrimidine ring was found to be crucial for potent activity.

Modifications on the terminal phenyl ring indicated that electron-withdrawing groups were generally not well-tolerated, whereas electron-donating groups like methoxy (B1213986) were favorable.

The linkage between the biphenyl core and the pyrimidine is also critical, with ether linkages often proving optimal.

Additionally, pyridine-2-carboxamide derivatives have been developed as imaging probes for targeting PD-L1, further confirming the utility of this scaffold for engaging the PD-L1 protein. nih.gov

Compound Name/SeriesScaffoldIC50Key Mechanistic Finding
Compound 25a 2-Methyl-(1,1′-biphenyl)-pyrimidine1.8 nM (HTRF)Blocks PD-1/PD-L1 interaction, restores IFN-γ secretion in T-cells. nih.gov
BMS-37 / BMS-200 Biphenyl core with pyridine-2-carboxamide elementsBMS-200: 2.2 nM (HTRF)Binds to the PD-L1 dimer interface, inducing PD-L1 dimerization. mdpi.com
[18F]2 and [18F]3 Pyridine-2-carboxamideNot applicableShow specific accumulation and retention in PD-L1 expressing cells, acting as imaging probes. nih.gov

Cellular Pathway Modulation and Biological Readouts

The biological activity of this compound and its derivatives is underpinned by their ability to modulate a variety of cellular pathways. These interactions lead to measurable biological outcomes, including the suppression of survival signals, arrest of the cell cycle, induction of programmed cell death, and inhibition of proliferation, migration, and inflammation.

Suppression of Anti-Apoptotic and Pro-Survival Proteins

Derivatives of the pyrimidine scaffold have been shown to influence the expression and function of key proteins that regulate cell survival and apoptosis. A critical aspect of cancer therapy is the ability to overcome the mechanisms that cancer cells use to evade apoptosis, often involving the upregulation of anti-apoptotic proteins.

One of the key anti-apoptotic proteins is Bcl-2. In studies involving pyridopyrimidine inhibitors, it was observed that overexpression of Bcl-2 in leukemic cells could suppress the apoptosis induced by the compound. nih.gov This suggests that the therapeutic effect of such compounds is, at least in part, mediated by overcoming the protective effects of proteins like Bcl-2. nih.gov The balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like Bcl-2) is a crucial determinant for a cell's decision to undergo apoptosis. nih.gov Some novel arsenic compounds have been shown to induce apoptosis independently of Bcl-2 expression levels, highlighting different mechanistic pathways that can be targeted. mdpi.com

Cell Cycle Arrest (e.g., G1, S, G2/M phases)

A hallmark of cancer is uncontrolled cell proliferation, which is driven by the dysregulation of the cell cycle. This compound derivatives have been investigated for their ability to interfere with this process by causing cell cycle arrest.

Certain pyridopyrimidine compounds, acting as cyclin-dependent kinase (Cdk) inhibitors, have been shown to effectively cause cell cycle arrest. nih.gov For instance, the 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative, a dual inhibitor of CDK6 and CDK9, was found to inhibit cell proliferation by blocking cell cycle progression. nih.gov Similarly, studies on Cu(II) complexes with N,N-dialkyl-N'-(pyridin-2-yl)-ureas, which share structural similarities, demonstrated that their antiproliferative effects were linked to a significant disturbance of the cell cycle. scispace.com

The table below summarizes findings on cell cycle arrest induced by related pyridine and pyrimidine derivatives.

Compound ClassCell LineEffectReference
Pyridopyrimidine Cdk inhibitorLeukemic and breast cancer cellsMaintains cell cycle arrest even with Bcl-2 or cyclin D1 overexpression nih.gov
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamineTumor cell linesBlocks cell cycle progression nih.gov
[Cu(U3)2Cl2] (a 2-pyridyl urea complex)NCI-H1975Significant disturbance of the cell cycle scispace.com
Pyrazolo[3,4-b]pyridine derivativesHela, MCF7, HCT-116High levels of cell cycle arrest mdpi.com

Induction of Cellular Apoptosis

Beyond halting the cell cycle, an effective anticancer strategy is to induce programmed cell death, or apoptosis, in malignant cells. Several derivatives based on the pyridine-pyrimidine scaffold have demonstrated potent pro-apoptotic activity.

Research has shown that specific pyridopyrimidine compounds can induce apoptosis in tumor cells. nih.gov For example, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were found to exert their cytotoxic effects by inducing Nur77-dependent apoptosis. nih.gov The lead compound from this series, 8b , demonstrated a strong ability to trigger the translocation of the Nur77 protein to the mitochondria, a key step in initiating the apoptotic cascade. nih.gov Furthermore, 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were also confirmed to induce cellular apoptosis. nih.gov The pro-apoptotic activity of related copper complexes has also been studied, confirming their ability to trigger cell death mechanisms. scispace.comresearchgate.net

Compound/DerivativeCell LineMechanism of Apoptosis InductionReference
Pyridopyrimidine Cdk inhibitorLeukemic cellsApoptosis induction (suppressed by Bcl-2 overexpression) nih.gov
8b (indole-2-carboxamide derivative)Liver cancer cellsInduction of Nur77-mitochondrial targeting and Nur77-dependent apoptosis nih.gov
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamineTumor cell linesInduces cellular apoptosis nih.gov
[Cu(U3)2Cl2] (a 2-pyridyl urea complex)NCI-H1975Induces apoptosis scispace.comresearchgate.net

Inhibition of Cell Proliferation and Growth

The culmination of inducing cell cycle arrest and apoptosis is the inhibition of tumor cell proliferation and growth. The antiproliferative activity of this compound derivatives has been a primary focus of their development as potential therapeutic agents.

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their anti-fibrotic activities against hepatic stellate cells, which is a measure of inhibiting pathological cell proliferation. nih.govnih.gov Among these, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed potent inhibitory activity with IC50 values of 45.69 μM and 45.81 μM, respectively. nih.gov Other studies have confirmed the potent antiproliferative activity of various related structures, such as pyridine-ureas and pyridine-2-carboxamide analogues, against a range of cancer cell lines. mdpi.comnih.gov Dual CDK6 and 9 inhibitors with a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine core have also been shown to potently inhibit cell proliferation. nih.gov

Compound/DerivativeTarget Cell LineActivityIC50 ValueReference
12m HSC-T6 (Hepatic Stellate Cells)Anti-proliferative (Anti-fibrotic)45.69 μM nih.gov
12q HSC-T6 (Hepatic Stellate Cells)Anti-proliferative (Anti-fibrotic)45.81 μM nih.gov
Pyridine-urea 8e MCF-7 (Breast Cancer)Growth Inhibitory0.11 µM (72h) mdpi.com
Pyridine-urea 8n MCF-7 (Breast Cancer)Growth Inhibitory0.80 µM (72h) mdpi.com

Modulation of Cell Migration

The ability of cancer cells to migrate is fundamental to metastasis, the process by which cancer spreads to other parts of the body. Some pyridine-based derivatives have shown potential in inhibiting pathways associated with cell migration. For instance, the nicotinamide (B372718) derivative BRN-103 V was found to suppress VEGF-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs). mdpi.com While not directly this compound, this finding suggests that related scaffolds can interfere with signaling cascades, like the VEGF/VEGFR-2 pathway, that are crucial for cell motility. mdpi.com

Anti-inflammatory Mechanism via Inflammatory Mediator Modulation

Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer. Pyrimidine derivatives have demonstrated significant anti-inflammatory effects by modulating the production of key inflammatory mediators. nih.gov

The anti-inflammatory action of pyrimidines is often linked to the inhibition of cyclooxygenase (COX) enzymes, which reduces the generation of prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, these compounds can inhibit other vital inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). nih.gov For example, PGE2 is known to rapidly modulate TNF-α mRNA levels. nih.gov In turn, PGE2 can, under certain conditions, enhance the production of iNOS induced by TNF-α and interferon-gamma in astrocytes. nih.gov A study on novel pyridine and pyrimidine derivatives showed significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a direct reflection of iNOS activity inhibition. researchgate.net The pyrimidine derivatives 9a and 9d from that study showed NO inhibition of 55.95% and 61.90%, respectively. researchgate.net The anti-inflammatory properties are also attributed to the modulation of leukotrienes and various interleukins. nih.gov

MediatorModulatory Effect of Pyrimidine DerivativesReference
Prostaglandin E2 (PGE2)Inhibition of generation via COX enzyme suppression nih.gov
Inducible Nitric Oxide Synthase (iNOS)Inhibition of expression/activity nih.govresearchgate.net
Tumor Necrosis Factor-α (TNF-α)Inhibition of expression nih.gov
Nuclear Factor κB (NF-κB)Inhibition of activity nih.gov
LeukotrienesInhibition nih.gov
InterleukinsInhibition nih.gov

Preclinical Research Directions and Therapeutic Potential of N Pyridin 2 Yl Pyrimidine 2 Carboxamide Analogues

Development as Novel Therapeutic Agents for Various Pathologies

Analogues based on the N-(pyridin-2-yl)pyrimidine-2-carboxamide scaffold are being actively investigated for their potential to treat a multitude of diseases. The inherent properties of the pyridine (B92270) and pyrimidine (B1678525) rings, both of which are common in FDA-approved drugs, contribute to their diverse pharmacological profiles. nih.gov

Oncology

The development of novel anticancer agents is a primary focus of research involving pyridine and pyrimidine derivatives. arabjchem.org These compounds have been shown to target various mechanisms involved in cancer progression.

A series of pyridine-2-carboxamide analogues has been developed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. rsc.org Inhibition of HPK1 is a promising strategy in cancer immunotherapy. One notable compound, compound 19, demonstrated not only strong HPK1 inhibitory activity but also excellent kinase selectivity. rsc.org In murine colorectal cancer models, it showed robust in vivo efficacy, achieving significant tumor growth inhibition when used in combination with an anti-PD-1 antibody. rsc.org

Furthermore, other related structures, such as pyridine-ureas, have exhibited potent anti-proliferative activity. For instance, compounds 8e and 8n were identified as highly active against the MCF-7 breast cancer cell line, with IC50 values superior to the reference drug doxorubicin. researchgate.net These compounds were also found to inhibit VEGFR-2, a key target in angiogenesis. researchgate.net Pyrimidine derivatives have also been designed as hybrids with other moieties like hydrazone and dihydronaphthalene, showing inhibitory activity against a panel of cancer cell lines including colon, breast, lung, and cervical cancer. mdpi.comumb.edu

Compound ClassTarget/MechanismCancer Model(s)Key FindingsReference
Pyridine-2-carboxamidesHPK1 InhibitionCT26, MC38 murine colorectal cancerCompound 19 showed significant tumor growth inhibition (94.3% in CT26) combined with anti-PD-1. rsc.org
Pyridine-ureasVEGFR-2 InhibitionMCF-7 breast cancer cell lineCompound 8e showed potent activity with an IC50 of 0.11 µM and inhibited VEGFR-2 with an IC50 of 3.93 µM. researchgate.net
Pyrimidine-hydrazone hybridsGeneral CytotoxicityLoVo, MCF-7, A549, HeLa cell linesExhibited broad inhibitory activity on the proliferation of multiple cancer cell lines. umb.edu

Fibrosis

Fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, can lead to organ failure. Analogues of this compound have emerged as potential anti-fibrotic agents. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their activity against hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. rsc.orgmdpi.com Several of these compounds demonstrated superior anti-fibrotic activity compared to the approved drug Pirfenidone. nih.gov

Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) were the most potent, with IC50 values of 45.69 μM and 45.81 μM, respectively. nih.gov Further studies confirmed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline (B1673980), indicating their potential for development as new anti-fibrotic drugs. mdpi.comnih.gov

CompoundTarget Cell LineActivity (IC50)MechanismReference
ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m)HSC-T6 (hepatic stellate cells)45.69 µMInhibition of collagen expression and hydroxyproline content. nih.gov
ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)HSC-T6 (hepatic stellate cells)45.81 µMInhibition of collagen expression and hydroxyproline content. nih.gov

Neurodegenerative and Inflammatory Diseases

The pyridine and pyrimidine cores are being explored for activity against neurodegenerative conditions like Alzheimer's disease. mdpi.com A key strategy involves the inhibition of cholinesterases (AChE and BChE). Research has led to the design of new pyrimidine and pyridine diamine derivatives as dual-binding site cholinesterase inhibitors. researchgate.net These compounds aim to interact with both the catalytic and peripheral anionic sites of the enzyme. Studies have shown that pyrimidine amine compounds are generally more potent against EeAChE, while pyridine amine derivatives are more effective on eqBChE. researchgate.net

In the context of inflammation, which is often linked to neurodegeneration, pyrimidine derivatives are also under investigation. mdpi.com Newly synthesized pyrimidine and pyrimidopyrimidine analogues have been assessed for their anti-inflammatory activity using methods like membrane stabilization assays. nih.gov Certain compounds demonstrated strong anti-hemolytic and antioxidant effects, suggesting their potential to mitigate inflammatory processes. nih.gov

Pharmacological Tool Compound Development for Target Investigation

The development of potent and selective inhibitors for specific biological targets is crucial for dissecting cellular pathways and validating new therapeutic strategies. Analogues of this compound serve as excellent scaffolds for creating such pharmacological tool compounds.

A prime example is the creation of selective inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1). The discovery of pyridine-2-carboxamide derivatives that are highly selective for HPK1 over other kinases allows researchers to probe the specific role of HPK1 in immune regulation without confounding off-target effects. rsc.org These tool compounds can be used in vitro and in vivo to study the downstream consequences of HPK1 inhibition on T-cells, B-cells, and dendritic cells, thereby helping to elucidate its function in both normal physiology and disease states like cancer. nih.gov

Similarly, the development of selective bromodomain and extra-terminal domain (BET) protein inhibitors, such as those targeting BRD9, highlights this approach. A pyridinone-like scaffold was used to develop chemical probes that selectively inhibit the BRD9 bromodomain, allowing for the exploration of its biological function in cancer and inflammatory diseases. researchgate.net These selective probes are invaluable for determining the therapeutic potential of targeting a specific bromodomain. researchgate.net

Modulation of Efflux Transporters (e.g., P-glycoprotein) for Enhanced Bioavailability

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.gov A promising strategy to overcome MDR is the co-administration of chemotherapeutic agents with P-gp inhibitors.

Derivatives based on the pyridine-carboxamide scaffold have been designed as potent agents to reverse P-gp-mediated MDR. A study focused on 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives yielded compounds with significant reversal potency. nih.gov The standout compound, 9n, demonstrated a high potency in reversing adriamycin resistance in K562/A02 cells, with an EC50 of 119.6 nM. nih.gov

Further investigation revealed that compound 9n works by increasing the intracellular accumulation of adriamycin and directly inhibiting the P-gp efflux function and its ATPase activity, without altering the expression level of the P-gp protein itself. nih.gov Importantly, this compound did not affect the activity of CYP3A4, a key enzyme in drug metabolism, thereby reducing the risk of adverse drug-drug interactions. nih.gov Other research has also noted that certain pyrimidine derivatives can strongly influence P-glycoprotein activity in doxorubicin-resistant cell lines. umb.edu

Catalyst Development for CO2 Fixation

The chemical fixation of carbon dioxide (CO2) into value-added products is a critical area of research aimed at mitigating climate change and creating sustainable chemical processes. While direct use of this compound analogues for CO2 fixation is not extensively documented, the fundamental components of this scaffold—pyridine, pyrimidine, and amide groups—are well-established as effective ligands in the design of catalysts for CO2 reduction.

Pyridine-2-carboxamide and related structures are excellent chelating ligands that can coordinate with a variety of transition metals like Rhenium, Cobalt, and Copper. researchgate.net These metal complexes have shown significant catalytic activity in the electrochemical and photochemical reduction of CO2 to products such as carbon monoxide (CO) and formic acid (HCOOH). mdpi.com The N-heterocyclic rings and the amide group can tune the electronic properties of the metal center, stabilizing key intermediates and lowering the energy barrier for CO2 activation. mdpi.com

For instance, cobalt–polypyridine diamine complexes have been synthesized and shown to effectively catalyze the electrocatalytic reduction of CO2 to CO. mdpi.com The mechanism involves the formation of a metallocarboxylate intermediate where the CO2 molecule binds to the reduced cobalt center. mdpi.com Similarly, N-heterocyclic carbene (NHC) ligands, which share structural motifs with the pyridine and pyrimidine rings, form highly stable and active complexes with metals like Palladium and Rhenium for CO2 reduction. nih.govmdpi.com The strong σ-donating character of these N-heterocyclic ligands is crucial for enhancing catalytic performance. mdpi.com This body of research suggests a strong potential for developing novel catalysts based on the this compound framework for efficient CO2 fixation.

Q & A

Q. What are the optimal synthetic routes for N-(pyridin-2-yl)pyrimidine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling pyridine and pyrimidine derivatives via amide bond formation. For example:

Intermediate Preparation : Start with 2-aminopyridine and pyrimidine-2-carboxylic acid derivatives.

Coupling Reaction : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF or THF under nitrogen atmosphere .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

  • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Adjust reaction temperature (60–80°C) and solvent polarity to enhance yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm hydrogen environments and carbon frameworks. Key signals include pyridine protons (δ 8.5–9.0 ppm) and amide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for purity analysis (>95%) .

Advanced Research Questions

Q. How can crystallographic data of this compound be refined using SHELX software, especially when facing data contradictions?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Structure Solution : Employ SHELXT for initial phase determination via dual-space algorithms .
  • Refinement in SHELXL :

Address outliers using TWIN or HKLF5 commands for twinned data.

Apply restraints for disordered solvent molecules (e.g., ISOR, DELU).

Validate geometry with PLATON /CHECKCIF to resolve bond-length/bond-angle discrepancies .

  • Case Study : For conflicting thermal parameters, iterative refinement with SIMU and RIGU constraints improves model accuracy .

Q. What strategies are employed to analyze the compound’s binding affinity to biological targets, and how can conflicting data from different assays be reconciled?

  • Methodological Answer :
  • In Vitro Assays :

Fluorescence Polarization : Measure displacement of fluorescent ligands (e.g., FITC-labeled competitors) to calculate IC₅₀ values .

Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to quantify association/dissociation kinetics (ka/kd) .

  • Data Reconciliation :
  • Normalize results using internal controls (e.g., staurosporine as a kinase inhibitor reference).
  • Cross-validate with orthogonal methods (e.g., ITC for thermodynamic parameters) to resolve discrepancies between SPR and fluorescence assays .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock derivatives into target protein active sites (e.g., kinase ATP-binding pockets). Prioritize compounds with ΔG < -8 kcal/mol .
  • QSAR Modeling :

Generate 3D descriptors (e.g., Molinspiro, CODESSA) for a training set of analogs.

Apply partial least squares (PLS) regression to correlate descriptors with IC₅₀ values.

  • Case Study : Pyrimidine ring methylation increases steric hindrance, reducing binding affinity to EGFR kinase (R² = 0.89 in QSAR models) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across different cell lines?

  • Methodological Answer :
  • Hypothesis Testing :

Verify compound stability in cell culture media via LC-MS (e.g., degradation in RPMI-1640 vs. DMEM).

Assess off-target effects using kinome-wide profiling (e.g., KinomeScan) .

  • Statistical Tools :
  • Apply ANOVA with post-hoc Tukey tests to identify cell-line-specific variability (p < 0.05).
  • Normalize data to housekeeping genes (e.g., GAPDH) to control for transcriptional noise .

Tables of Key Findings

Property Method Typical Result Reference
Synthetic Yield EDC/HOBt coupling65–75% (after purification)
IC₅₀ (Kinase Inhibition) Fluorescence Polarization0.8–1.2 µM (EGFR wild-type)
Crystallographic R-factor SHELXL refinementR1 = 0.045 (I > 2σ(I))
LogP (Computational) QikProp (Schrödinger)2.3 ± 0.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.